8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid
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Overview
Description
8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid is a chemical compound characterized by the presence of a fluorinated octyl group attached to a cyclopropyl ring, which is further connected to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid typically involves multiple steps, starting with the preparation of the fluorinated octyl precursor. This precursor is then subjected to cyclopropanation reactions to form the cyclopropyl ring. The final step involves the attachment of the octanoic acid chain through esterification or other suitable reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the octyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated octyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropyl ring can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid
- 8-[2-(2-Pentyl-cyclopropyl)-cyclopropyl]-octanoic acid
Uniqueness
8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid is unique due to the presence of the fluorinated octyl group, which imparts distinct chemical and physical properties compared to similar compounds. This fluorination can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
91235-32-4 |
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Molecular Formula |
C19H35FO2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
8-[2-(2-fluorooctyl)cyclopropyl]octanoic acid |
InChI |
InChI=1S/C19H35FO2/c1-2-3-4-9-12-18(20)15-17-14-16(17)11-8-6-5-7-10-13-19(21)22/h16-18H,2-15H2,1H3,(H,21,22) |
InChI Key |
BLISRJJMJAILRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1CC1CCCCCCCC(=O)O)F |
Origin of Product |
United States |
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